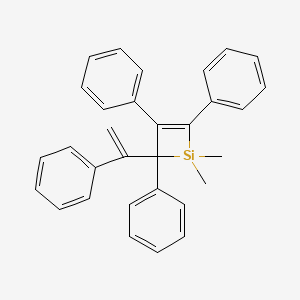
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is an organosilicon compound characterized by a silacyclobutene ring. Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene typically involves the following steps:
Formation of the Silacyclobutene Ring: This can be achieved through a [2+2] cycloaddition reaction between a silene and an alkyne.
Substitution Reactions: Introduction of phenyl groups can be done via Grignard reagents or organolithium reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in controlled environments.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkyl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated or alkylated silacyclobutene compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its use as a drug delivery vehicle due to its stability and biocompatibility.
Industry: Applications in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action for 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylsilane: Similar in structure but lacks the silacyclobutene ring.
Triphenylsilane: Contains three phenyl groups but differs in the overall structure.
Phenylsilane: A simpler compound with a single phenyl group attached to silicon.
Uniqueness
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is unique due to its silacyclobutene ring, which imparts distinct chemical and physical properties compared to other organosilicon compounds.
Properties
Molecular Formula |
C31H28Si |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1,1-dimethyl-2,3,4-triphenyl-2-(1-phenylethenyl)silete |
InChI |
InChI=1S/C31H28Si/c1-24(25-16-8-4-9-17-25)31(28-22-14-7-15-23-28)29(26-18-10-5-11-19-26)30(32(31,2)3)27-20-12-6-13-21-27/h4-23H,1H2,2-3H3 |
InChI Key |
VOCYPLHWAAKXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C(C1(C2=CC=CC=C2)C(=C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
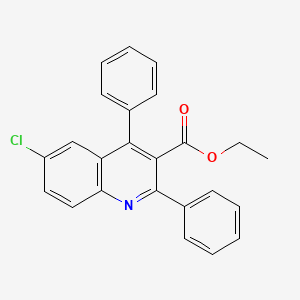
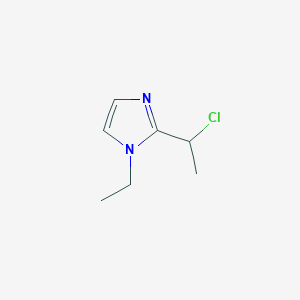
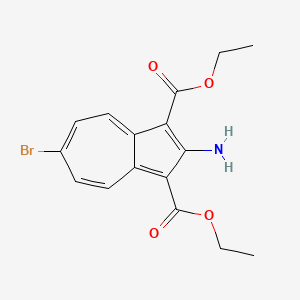
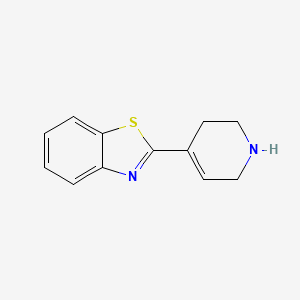


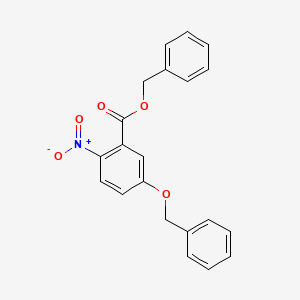
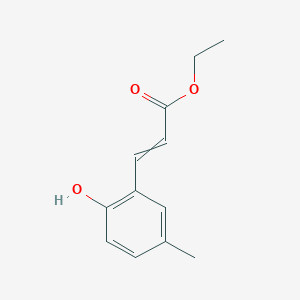
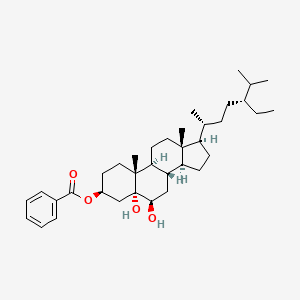
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
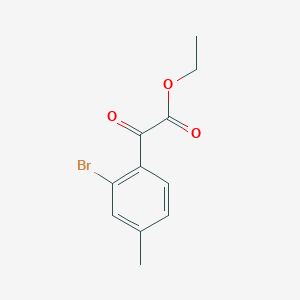
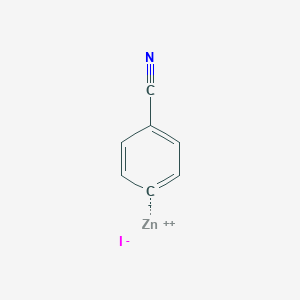
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
